Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

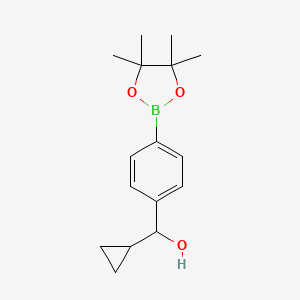

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 1220219-36-2) is a boronic ester-containing compound with a cyclopropane ring directly attached to a para-substituted phenyl group and a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C16H23BO3, with a molecular weight of 274.16 g/mol . The compound is typically stored under inert conditions at 2–8°C and is used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its pinacol boronic ester group .

Properties

Molecular Formula |

C16H23BO3 |

|---|---|

Molecular Weight |

274.2 g/mol |

IUPAC Name |

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14(18)11-5-6-11/h7-11,14,18H,5-6H2,1-4H3 |

InChI Key |

BNFQARSIGRBKKR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3CC3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of cyclopropylboronic acid with 4-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The boronate ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ketone.

Reduction: Formation of cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its boronate ester group, which can interact with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to undergo various chemical transformations. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. Additionally, the cyclopropyl group can participate in ring-opening reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) Structure: Chlorine substituent at the meta position instead of cyclopropyl. Physical State: Oil (vs. solid for the cyclopropyl analog) . Reactivity: The electron-withdrawing Cl group may reduce electron density at the boron center, altering cross-coupling efficiency. Yield: 90% (synthesized via General Procedure A) .

Difluoro-Substituted Analog

- Cyclopropyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol Structure: Two fluorine atoms at meta positions relative to boron. Impact: Increased electronegativity may enhance stability but reduce nucleophilicity in coupling reactions .

Functional Group Modifications

Acetamide Derivative

- N-{1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide Structure: Methanol replaced with acetamide (-NHCOCH3). Molecular Weight: 301.195 g/mol (vs. 274.16 for the parent compound) . Applications: Potential for hydrogen bonding, altering solubility and biological activity .

Carboxylic Acid Derivatives

Cycloalkane Ring Variations

Cyclobutyl Analog

- (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol Structure: Cyclobutane replaces cyclopropane. Molecular Weight: 288.19 g/mol (larger ring size increases strain relief) . Stability: Reduced ring strain compared to cyclopropane may enhance thermal stability .

Stereochemical Variants

Physical and Chemical Properties Comparison

Biological Activity

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H23B1O3

- Molecular Weight : 284.18 g/mol

| Property | Value |

|---|---|

| CAS Number | 126689-01-8 |

| Boiling Point | 146°C |

| Purity | ≥95.0% |

| Physical Form | Liquid |

Research indicates that compounds containing dioxaborolane moieties exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as GSK-3β and CYP450 isoforms. For instance, derivatives of dioxaborolane have demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by suppressing nitric oxide production and pro-inflammatory cytokines in cell-based assays .

- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) treatment .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : The presence of the dioxaborolane group may enhance the solubility and permeability of the compound across biological membranes.

- Metabolism : Initial studies suggest that metabolic stability is a concern; compounds similar to this have shown rapid metabolism in liver microsomes .

- Excretion : The elimination half-life and routes of excretion remain to be fully characterized.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

-

Antiviral Efficacy : A study demonstrated that derivatives with similar structures exhibited potent inhibition of HCV NS5B polymerase with EC50 values < 50 nM .

Compound EC50 (nM) Inhibition Type 4 <50 NS5B Inhibition 5 >50 Not Effective - Anti-inflammatory Effects : In a lipopolysaccharide-induced inflammation model, compounds with cyclopropyl and dioxaborolane moieties significantly reduced pro-inflammatory cytokine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.